Hexafluorothioacetone

Description

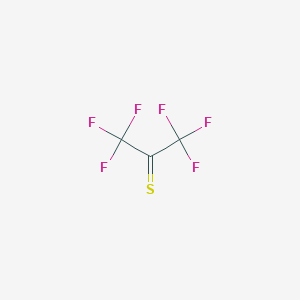

Structure

3D Structure

Propriétés

Numéro CAS |

1490-33-1 |

|---|---|

Formule moléculaire |

C3F6S |

Poids moléculaire |

182.09 g/mol |

Nom IUPAC |

1,1,1,3,3,3-hexafluoropropane-2-thione |

InChI |

InChI=1S/C3F6S/c4-2(5,6)1(10)3(7,8)9 |

Clé InChI |

DBNMHLDZMPEZCX-UHFFFAOYSA-N |

SMILES |

C(=S)(C(F)(F)F)C(F)(F)F |

SMILES canonique |

C(=S)(C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Foundational & Exploratory

What are the physical properties of Hexafluorothioacetone gas?

An In-depth Technical Guide to the Physical Properties of Hexafluorothioacetone Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CF₃CSCF₃) is a perfluorinated thione that exists as a distinct blue gas under standard conditions.[1] Its unique electronic structure and high reactivity make it a compound of significant interest in organofluorine chemistry and for the synthesis of complex fluorinated molecules. Unlike many other thiocarbonyl compounds, this compound is stable and does not readily form thioenol tautomers, nor is it attacked by water or oxygen at standard conditions.[1] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis, and key chemical transformations.

Physical Properties of this compound

The fundamental physical characteristics of this compound are summarized in the table below.

| Property | Value |

| Chemical Formula | C₃F₆S |

| Molar Mass | 182.08 g·mol⁻¹[1] |

| Appearance | Blue Gas[1] |

| Boiling Point | 8 °C (281 K)[1] |

| Physical State | Below 8 °C, it condenses into a blue liquid.[1] |

Spectroscopic Properties and Color

The characteristic blue color of this compound gas is a result of weak electronic transitions in the visible spectrum.[2] Specifically, it exhibits absorption bands between 800–675 nm and 725–400 nm, which are attributed to T₁–S₀ and S₁–S₀ transitions, respectively.[1][2] These transitions involve the promotion of an electron from a non-bonding orbital to an anti-bonding π* orbital (n–π* transition).[2] In addition to its visible light absorption, this compound has a strong absorption band in the ultraviolet region, between 230–190 nm, which corresponds to a π–π* transition.[1][2]

Experimental Protocols

Synthesis of this compound

The original synthesis of this compound was reported by Middleton in 1961. The protocol involves the reaction of bis(perfluoroisopropyl)mercury with sulfur at elevated temperatures.

Protocol: Synthesis via Bis(perfluoroisopropyl)mercury

-

Reactants : Bis(perfluoroisopropyl)mercury and elemental sulfur.

-

Procedure : The reactants are heated together, causing them to boil.

-

Reaction : The sulfur atom displaces the mercury, yielding this compound gas.

-

Collection : The resulting blue gas is collected.

An alternative pathway to this compound involves the thermal decomposition of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Protocol: Monomer Regeneration from Dimer

-

Starting Material : 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

-

Procedure : The dimer is heated.

-

Reaction : The thermal energy causes the dithietane ring to cleave, yielding two molecules of this compound.

-

Collection : The resulting blue gas is collected.

Chemical Reactions and Pathways

A key reaction of this compound is its dimerization, which is triggered by the presence of bases, such as amines.[1] This reaction is reversible, with the monomer being regenerated upon heating.[1]

The dimerization process is an important characteristic of this compound's reactivity.

This compound is also highly reactive towards alkenes and dienes, undergoing addition reactions.[1] For instance, it reacts with butadiene at temperatures as low as -78 °C to form 2,2-bis-(trifluoromethyl)-3,6-dihydro-2H-l-thiapyran.[1]

References

Spectroscopic Profile of Hexafluorothioacetone Monomer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluorothioacetone ((CF₃)₂CS) is a unique and highly reactive thiocarbonyl compound, notable for its characteristic blue color in the gaseous state.[1] As a perfluorinated analog of thioacetone, its electronic and structural properties are of significant interest in various fields, including organic synthesis and materials science. Understanding the spectroscopic signature of the monomeric form is crucial for its identification, characterization, and manipulation in experimental settings. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound monomer, detailing experimental protocols, summarizing key quantitative data, and illustrating experimental workflows.

Synthesis of this compound Monomer

The monomeric form of this compound is highly reactive and readily dimerizes to the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920) in the presence of bases.[1] Therefore, spectroscopic studies of the monomer typically involve its in-situ generation from the dimer. A convenient and widely used method for producing the monomer is through the vacuum pyrolysis of its dimer.[2]

Experimental Protocol: Generation of Monomeric (CF₃)₂CS via Pyrolysis

A sample of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane is placed in a quartz tube. The tube is connected to a vacuum line and heated. The dimer sublimes and passes through a furnace, where it undergoes cycloreversion to yield the monomeric this compound. The gaseous monomer is then directed to the spectroscopic cell for analysis. For matrix isolation studies, the monomer is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window.[2][3]

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within the this compound monomer.

Infrared (IR) Spectroscopy

The mid-infrared spectrum of this compound monomer has been recorded using matrix isolation techniques, which involve trapping the molecule in an inert gas matrix at very low temperatures to prevent dimerization and allow for detailed spectral analysis.[2][3][4]

This compound monomer, generated via pyrolysis, is mixed with a large excess of an inert gas (e.g., Argon). This gas mixture is then slowly deposited onto a cryogenic window (e.g., CsI) maintained at a low temperature (typically around 14 K) within a high-vacuum chamber. The infrared spectrum of the isolated monomer is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.[2][5]

The following table summarizes the key vibrational frequencies observed in the mid-infrared matrix isolation spectrum of this compound at 14 K.[2]

| Vibrational Mode | Frequency (cm⁻¹) |

| C=S stretch | ~1368 |

| CF₃ symmetric stretch | ~1285 |

| CF₃ asymmetric stretch | ~1190, ~1170 |

| C-C stretch | ~970 |

| CF₃ symmetric deformation | ~740 |

| CF₃ asymmetric deformation | ~550 |

| C-C-C deformation | ~390 |

| CF₃ rock | ~320 |

Raman Spectroscopy

A gas-phase Raman spectrum of this compound has also been reported, providing complementary vibrational information.[2]

Gaseous this compound monomer is introduced into a sealed sample cell. A laser beam is passed through the sample, and the scattered light is collected and analyzed by a Raman spectrometer to generate the spectrum.

Electronic Spectroscopy (UV-Visible)

The distinctive blue color of this compound gas is a result of electronic transitions in the visible region of the electromagnetic spectrum.[1]

Experimental Protocol: Gas-Phase UV-Vis Spectroscopy

The UV-Vis absorption spectrum of gaseous this compound monomer is recorded by passing a beam of UV and visible light through a gas cell containing the sample. The transmitted light is detected and analyzed by a UV-Vis spectrophotometer.

Absorption Maxima

This compound exhibits characteristic absorption bands in both the visible and ultraviolet regions.[1]

| Transition | Wavelength Range (nm) | Region |

| T₁–S₀ | 800–675 | Visible |

| S₁–S₀ | 725–400 | Visible |

| Strong Absorption | 230–190 | Ultraviolet |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

While the molecular weight of this compound monomer is known to be 182.08 g·mol⁻¹, detailed electron ionization mass spectra of the monomer are not explicitly presented in the readily available literature.[1] The analysis is often complicated by the presence of the dimer and potential fragmentation patterns.

Conclusion

The spectroscopic analysis of this compound monomer provides valuable insights into its electronic structure and bonding. Vibrational spectroscopy (IR and Raman) has been successfully employed to characterize its fundamental vibrational modes. UV-Visible spectroscopy explains its characteristic blue color through low-energy electronic transitions. However, significant data gaps exist, particularly in the realm of NMR and mass spectrometry for the monomeric species, primarily due to its inherent instability. Future work, potentially employing advanced techniques or computational modeling, will be necessary to obtain a more complete spectroscopic profile of this intriguing molecule.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Thioacetone | 4756-05-2 | Benchchem [benchchem.com]

- 4. Matrix isolation infrared spectroscopy | NIST [nist.gov]

- 5. Matrix-Isolation Spectroscopy • Hasenstab-Riedel Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

Electronic transitions responsible for the blue color of Hexafluorothioacetone.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic transitions responsible for the characteristic blue color of hexafluorothioacetone ((CF₃)₂CS). The document summarizes key spectroscopic data, details the experimental and computational methodologies used for its characterization, and provides visual representations of the underlying quantum mechanical processes and experimental workflows.

Core Electronic Transitions

This compound, a striking blue gas, owes its color to a weak absorption of light in the visible region of the electromagnetic spectrum. This absorption is primarily attributed to the promotion of a non-bonding electron to an anti-bonding π orbital (an n→π* transition).[1] Thiocarbonyl compounds, in general, are often colored due to the relatively low energy required for this n→π* transition compared to their carbonyl analogs.[2][3]

The energy gap for the n→π* transition in thiocarbonyls is smaller because the 3p lone pair orbital of sulfur is higher in energy than the 2p lone pair of oxygen, and the π* anti-bonding orbital of the C=S bond is lower in energy than that of the C=O bond.[4] This shifts the absorption from the UV region into the visible spectrum.

In addition to the color-producing n→π* transition, this compound exhibits a very strong absorption in the ultraviolet region, which corresponds to a π→π* transition.[1]

Quantitative Spectroscopic Data

The following table summarizes the key electronic transitions observed in gas-phase this compound. While precise molar absorptivity (ε) values are not extensively reported in the literature, the qualitative intensities are noted.

| Transition Type | Orbital Transition | Wavelength Range (λ) | Qualitative Intensity | Region |

| Triplet-Singlet | T₁ ← S₀ (n→π) | 800–675 nm | Very Weak | Visible/Near-IR |

| Singlet-Singlet | S₁ ← S₀ (n→π) | 725–400 nm | Very Weak | Visible |

| Singlet-Singlet | S₂ ← S₀ (π→π*) | 230–190 nm | Very Strong | Ultraviolet |

| Data sourced from Knight and Dosser, 1997.[1] |

Experimental Protocols

The characterization of the electronic transitions in this compound involves a combination of spectroscopic techniques and computational analysis.

UV-Visible Absorption Spectroscopy

The primary technique for characterizing the electronic transitions is UV-Visible spectroscopy.

-

Instrumentation : A scanning spectrophotometer, such as a Shimadzu UV-3101PC, is employed.[1]

-

Sample Preparation : As this compound is a gas at room temperature, spectra are typically recorded in the gas phase. The sample is introduced into a quartz cell of a known path length (e.g., 10 cm).[1]

-

Data Acquisition : Spectra are recorded over a range of pressures (e.g., 0.75 to 350 Torr) to observe the concentration dependence of absorption. A typical resolution for such measurements is 0.5 nm with a digitization interval of 0.1 nm.[1]

-

Procedure :

-

The spectrophotometer is powered on and the lamps are allowed to stabilize.

-

A baseline spectrum is recorded with the empty quartz cell to account for any absorption from the cell material.

-

The gaseous this compound sample is introduced into the cell at a specific pressure.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 190-900 nm).

-

The process is repeated for different sample pressures.

-

Vibrational Spectroscopy

Infrared and Raman spectroscopy are used to determine the vibrational modes of the molecule, which can couple with electronic transitions.

-

Gas Phase Infrared Spectroscopy : Spectra are recorded using an FTIR spectrometer.

-

Argon Matrix Infrared Spectroscopy : The gaseous sample is deposited onto a cold substrate (e.g., a CsI window at approximately 12 K) with a large excess of argon. This isolates the molecules and allows for sharper spectral features.

-

Raman Spectroscopy : Gas phase Raman spectra can be obtained using a double monochromator with a cooled photomultiplier detector. A laser (e.g., 514.5 nm) is used to excite the sample contained in a sealed tube at a specific pressure (e.g., 400 Torr).[1]

Computational Chemistry

Ab initio calculations are crucial for interpreting the experimental spectra and understanding the molecular orbitals involved.

-

Methodology : The electronic structure and vibrational frequencies of this compound are calculated using ab initio methods. These calculations predict a ground state of C₂ symmetry with the CF₃ groups in a staggered, antieclipsed configuration.[1]

-

Software : Quantum chemistry software packages are used to perform these calculations.

-

Basis Sets : Appropriate basis sets are chosen to accurately describe the electronic structure of the molecule, including the fluorine and sulfur atoms.

-

Analysis : The calculations provide insights into the energies and symmetries of the ground and excited electronic states, the nature of the molecular orbitals (n, π, π*), and the predicted vibrational frequencies, which aid in the assignment of the experimental spectra.[1]

Visualizations

Electronic Transition Pathway

The following diagram illustrates the key electronic transitions in this compound.

Caption: Key electronic transitions in this compound.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the typical workflow for the experimental and computational analysis of this compound.

Caption: Experimental and computational workflow.

References

An In-depth Technical Guide to the Gas Phase Infrared and Raman Spectra of Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas phase infrared and Raman spectroscopy of hexafluorothioacetone ((CF₃)₂CS). The information is compiled from foundational research in the field, offering detailed experimental protocols, quantitative spectral data, and a visualization of the analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals engaged in spectroscopic analysis and the study of thiocarbonyl compounds.

Introduction

This compound is a volatile, blue-colored compound belonging to the family of thiocarbonyls.[1] Its unique electronic and vibrational properties make it a subject of significant interest in spectroscopic studies. The analysis of its infrared and Raman spectra provides crucial insights into its molecular structure, vibrational modes, and the nature of its chemical bonds. Such information is pivotal in various research domains, including theoretical chemistry, materials science, and potentially in the development of novel therapeutic agents.

The vibrational analysis of this compound is complex due to its 24 normal modes, low molecular symmetry (C₂), and the challenges associated with isotopic substitution of fluorine.[1] However, a combination of experimental spectroscopy and ab initio calculations has enabled the assignment of a majority of its fundamental vibrational frequencies.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following sections outline the key experimental procedures for obtaining the gas phase infrared and Raman spectra of this compound.

2.1. Synthesis of this compound

The monomeric form of this compound is synthesized through the pyrolysis of its dimer.[1] The dimer is readily prepared by the reaction of hexafluoropropene (B89477) and sulfur in the presence of potassium fluoride.[1]

2.2. Gas Phase Infrared Spectroscopy

The gas phase infrared spectra of this compound are recorded to observe its vibrational modes that are infrared active.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is typically employed for these measurements.

-

Sample Cell : The spectra are recorded using a 10 cm gas cell equipped with either Cesium Iodide (CsI) or polyethylene (B3416737) windows.[1] The use of these materials is critical as this compound readily dimerizes in the presence of metals, precluding the use of multiple reflection techniques that utilize aluminum-coated mirrors.[1]

-

Beamsplitters : A variety of Mylar beamsplitters can be utilized depending on the spectral range of interest.[1]

2.3. Gas Phase Raman Spectroscopy

Raman spectroscopy provides complementary information to infrared spectroscopy, revealing vibrational modes that are Raman active.

-

Instrumentation : A double monochromator, such as a Spex 1403, equipped with a cooled photomultiplier tube (e.g., RCA 31034) and a photon counting detection system is used.[1]

-

Excitation Source : An argon ion laser operating at 514.5 nm with a power of 100–400 mW is used to excite the Raman scattering.[1]

-

Sample Containment : The gaseous sample of this compound is contained in a 4 cm outer diameter Pyrex tube at a pressure of 400 Torr.[1] The laser is focused in a single pass at the center of the tube.[1]

-

Data Collection : The scattered radiation is collected using a conventional 2-lens optical system.[1] Depolarization ratios are measured using a Polaroid-polarization scrambler combination.[1]

Quantitative Data: Vibrational Frequencies

The following table summarizes the observed gas phase infrared and Raman frequencies for this compound, along with their assignments based on ab initio calculations.

| Symmetry | Approx. Description | Gas Phase IR (cm⁻¹) | Gas Phase Raman (cm⁻¹) |

| a | CF₃ s-stretch | 1290.5 | 1290 |

| a | CF₃ s-stretch | 1187.9 | 1188 |

| a | C=S stretch | - | 1125 |

| a | CF₃ s-deform | 759.5 | 759 |

| a | C-C a-stretch | 715.0 | 715 |

| a | CF₃ s-deform | 536.0 | 536 |

| a | CF₃ rock | 370.0 | 370 |

| a | C-C s-stretch | 321.0 | 321 |

| a | CF₃ rock | 280.0 | 280 |

| a | C-C-C deform | 196.0 | 196 |

| a | Torsion | - | 56 |

| b | CF₃ a-stretch | 1265.0 | 1265 |

| b | CF₃ a-stretch | 1227.0 | - |

| b | CF₃ a-deform | 605.0 | 605 |

| b | CF₃ a-deform | 512.0 | 512 |

| b | CF₃ rock | 430.0 | 430 |

| b | CF₃ rock | 250.0 | 250 |

| b | C-C a-stretch | 970.0 | 970 |

| b | Out-of-plane bend | - | 345 |

| b | Torsion | - | 75 |

Data sourced from Clouthier and Joo, The Journal of Chemical Physics, 1997.[1]

Visualizations

4.1. Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the gas phase spectroscopic analysis of this compound.

References

Probing the Geometry of a Fleeting Molecule: An In-depth Technical Guide to the Ab initio Calculations of Hexafluorothioacetone's Molecular Structure

For Immediate Release

LEXINGTON, KY – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the ab initio calculations of the molecular structure of hexafluorothioacetone ((CF₃)₂CS). This guide provides a deep dive into the computational methodologies used to elucidate the geometry and vibrational frequencies of this novel blue gas, offering valuable insights for fields ranging from theoretical chemistry to materials science.

This compound, a molecule of significant interest due to its unusual electronic structure and reactivity, has been the subject of sophisticated computational analysis. This whitepaper summarizes the key findings from foundational ab initio studies, presenting the data in a clear, accessible format for researchers.

Core Computational Approach: Unveiling Molecular Architecture from First Principles

The determination of this compound's molecular structure and vibrational properties relies on ab initio quantum chemistry methods.[1] These "from the beginning" calculations solve the electronic Schrödinger equation without empirical parameters, providing a theoretical framework for understanding molecular properties. The primary study referenced in this guide utilized the GAUSSIAN series of programs for its calculations.

The foundational computational protocol involved the following key steps:

-

Geometry Optimization: The initial molecular geometry of this compound was optimized to find the lowest energy conformation. This process systematically alters the bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is located.

-

Vibrational Frequency Calculation: Following geometry optimization, vibrational frequencies were calculated to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared and Raman spectra of the molecule. These calculated frequencies were crucial in assigning the experimentally observed vibrational modes.[2]

A critical aspect of these calculations is the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For the calculations on this compound and related perfluorinated compounds, a variety of basis sets were employed to ensure the reliability of the predictions.[2]

Visualizing the Computational Workflow

The logical flow of an ab initio molecular structure calculation can be represented as follows:

Molecular Geometry of this compound

Ab initio calculations predict that this compound possesses C₂ symmetry in its ground state.[3] This conformation is characterized by the staggering of the trifluoromethyl (CF₃) groups in an antieclipsed arrangement.[3] The key structural parameters determined from these calculations are summarized in the table below.

| Parameter | Value |

| Bond Lengths (Å) | |

| C=S | 1.575 |

| C-C | 1.545 |

| C-F (average) | 1.335 |

| Bond Angles (°) ** | |

| C-S-C | 115.6 |

| S-C-C | 122.2 |

| C-C-F (average) | 111.5 |

| F-C-F (average) | 107.3 |

| Dihedral Angles (°) ** | |

| C-S-C-C | 180.0 |

Table 1: Calculated geometric parameters for the ground state of this compound.

Vibrational Frequencies: A Molecular Fingerprint

The vibrational spectrum of a molecule provides a unique "fingerprint" that is highly sensitive to its structure. The ab initio calculations for this compound predicted a pattern of vibrational frequencies that was instrumental in assigning the experimentally observed infrared and Raman spectra.[2][3] A total of 24 fundamental vibrational modes are expected for this molecule. The calculations allowed for the confident assignment of 20 of these fundamentals.[2][3]

The table below presents a selection of the calculated and experimentally observed vibrational frequencies for key modes.

| Vibrational Mode Description | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=S Stretch | a₁ | 1385 | 1368 |

| Sym. (CF₃)₂ Stretch | a₁ | 805 | 811 |

| Asym. (CF₃)₂ Stretch | b₁ | 1260 | 1255 |

| C-C Stretch | a₁ | 980 | 978 |

| C-C Stretch | b₁ | 1205 | 1198 |

| CF₃ Deformations | a₁, a₂, b₁, b₂ | 500-750 | 500-750 |

Table 2: Selected calculated and experimental vibrational frequencies for this compound.

Experimental Protocols: The Computational Details

The ab initio calculations summarized in this guide were performed using established computational chemistry software. The primary study by Clouthier and Joo employed the GAUSSIAN 92 suite of programs.

Geometry Optimization and Vibrational Frequency Calculations:

-

Method: The calculations were performed at the Hartree-Fock (HF) level of theory.

-

Basis Set: A range of Pople-style basis sets, including 3-21G and 6-31G*, were likely used for initial optimizations and frequency calculations, as was common practice for molecules of this size at the time of the study. For improved accuracy, larger basis sets incorporating polarization and diffuse functions would be recommended in modern studies.

-

Procedure: The molecular geometry was fully optimized without constraints. The vibrational frequencies were then calculated from the analytical second derivatives of the energy with respect to the nuclear coordinates at the optimized geometry.

The successful application of these ab initio methods to this compound demonstrates the power of computational chemistry in elucidating the properties of even highly reactive and challenging molecules. The close agreement between the calculated and experimental data provides a strong validation of the theoretical models and their utility in modern chemical research. This guide serves as a foundational resource for researchers seeking to understand and build upon these important computational findings.

References

The Genesis of a Reactive Thioketone: A Technical Guide to the Discovery and First Synthesis of Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and initial synthesis of hexafluorothioacetone, a highly reactive perfluorinated thioketone. The document details the seminal work of W. J. Middleton and provides available experimental protocols, key quantitative data, and visualizations of the synthetic pathways.

Discovery and First Reported Synthesis

This compound, ((CF₃)₂CS), a volatile, blue gas, was first synthesized and characterized by W. J. Middleton in 1961. The discovery was a significant advancement in organofluorine chemistry, introducing a highly reactive thiocarbonyl compound with unique properties. The initial synthesis involved the reaction of bis(perfluoroisopropyl)mercury with elemental sulfur. This pioneering work opened the door to the exploration of the rich and diverse reactivity of perfluorinated thioketones.

Due to its high reactivity, this compound readily dimerizes to form the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. Much of the subsequent research and synthetic applications have utilized this dimer as a stable precursor to generate the monomeric this compound in situ.

Physicochemical and Spectroscopic Data

The unique properties of this compound have been characterized by various analytical techniques. A summary of the key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₃F₆S |

| Molecular Weight | 182.09 g/mol |

| Appearance | Blue gas or liquid |

| Boiling Point | 8 °C |

| UV-Vis Absorption | λmax ≈ 580 nm (responsible for the blue color) |

| Infrared Spectroscopy | Strong absorptions characteristic of C-F and C=S stretching modes. |

| ¹⁹F NMR Spectroscopy | A singlet in the region typical for CF₃ groups. |

Experimental Protocols

While the precise, step-by-step experimental details from Middleton's original 1961 publication are not widely accessible, the general approach is known. Below is a description of the first synthesis, followed by a detailed, more modern protocol for the synthesis of its stable dimer, which serves as a practical source of this compound.

First Synthesis of this compound (Middleton, 1961)

This protocol is based on the description of the reaction in Middleton's seminal 1961 paper.

Reaction:

(CF₃)₂CFHgCF(CF₃)₂ + S₈ → (CF₃)₂CS + Hg

Procedure:

A mixture of bis(perfluoroisopropyl)mercury and sulfur was heated. The volatile this compound was presumably collected by cold trapping. The original publication should be consulted for specific details regarding reaction temperature, stoichiometry, and purification methods.

Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (this compound Dimer)

This procedure is a common and practical method to produce the stable dimer of this compound, which can then be used to generate the monomer.

Reaction:

2 CF₃CF=CF₂ + 2 S → [(CF₃)₂CS]₂

Materials:

-

Sulfur

-

Potassium fluoride (B91410) (anhydrous)

-

Dimethylformamide (DMF, anhydrous)

Equipment:

-

Three-necked flask

-

Condenser

-

Gas inlet tube

-

Stirring apparatus

-

Heating mantle

-

Cold trap (-78 °C)

Procedure:

-

A three-necked flask equipped with a stirrer, condenser, and gas inlet tube is charged with anhydrous potassium fluoride and sulfur in anhydrous dimethylformamide.

-

The mixture is heated, and hexafluoropropene gas is bubbled through the reaction mixture.

-

The reaction is typically exothermic and may require cooling to maintain the desired temperature.

-

After the addition of hexafluoropropene is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

-

The reaction mixture is then cooled, and the product is isolated. This often involves pouring the mixture into water and separating the dense, organic layer.

-

The crude product is then purified by distillation to yield pure 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Synthetic Pathways and Workflows

The following diagrams illustrate the key synthetic pathways described in this guide.

Caption: First Synthesis of this compound.

Caption: Synthesis of this compound Dimer.

Caption: Experimental Workflow for Dimer Synthesis.

Hexafluorothioacetone: A Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of hexafluorothioacetone ((CF₃)₂CS). Given the limited direct experimental data on the thermal behavior of monomeric this compound, this document synthesizes information from analogous compounds, theoretical principles, and computational studies to project its stability and decomposition pathways. This guide is intended to serve as a foundational resource for researchers in organic synthesis, materials science, and drug development who handle or investigate this highly reactive compound.

Introduction to this compound

This compound is the perfluorinated analogue of thioacetone (B1215245) and is known for its high reactivity. The presence of six fluorine atoms significantly influences its electronic structure and, consequently, its chemical and physical properties. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical syntheses, including the development of novel pharmaceuticals and fluorinated materials. This guide will explore the theoretical underpinnings of its stability and propose likely decomposition mechanisms, alongside methodologies for their experimental verification.

Theoretical Thermal Stability and Proposed Decomposition Pathways

The thermal stability of a molecule is intrinsically linked to the strength of its chemical bonds. In this compound, the key bonds to consider are the carbon-sulfur double bond (C=S), the carbon-carbon single bonds (C-C), and the carbon-fluorine single bonds (C-F).

Bond Dissociation Energies (BDEs): While specific, experimentally determined BDEs for this compound are not readily available in the literature, we can infer their relative strengths based on known data for similar bonds. The C-F bond is one of the strongest single bonds in organic chemistry. The C-C bonds in hexafluorinated compounds are known to be weaker than their non-fluorinated counterparts. The C=S double bond in thioketones is significantly weaker than the C=O double bond in ketones.

Based on these general principles, the C-C bond is the most likely to undergo homolytic cleavage upon thermal activation, followed by the C=S bond. The C-F bond is expected to be the most stable.

Proposed Decomposition Pathways:

Two primary decomposition pathways are proposed for this compound at elevated temperatures, drawing analogies from the thermal decomposition of thioacetone and other perfluorinated compounds.

-

Pathway A: C-C Bond Cleavage This pathway involves the initial homolytic cleavage of a C-C bond to form a trifluoromethyl radical (•CF₃) and a CF₃CS• radical. The CF₃CS• radical can then undergo further fragmentation.

-

Pathway B: Dimerization and Subsequent Fragmentation At lower temperatures or higher concentrations, this compound is known to dimerize to 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The thermal decomposition of this dimer would likely proceed through a retro-[2+2] cycloaddition to regenerate the monomer, which at sufficiently high temperatures would then decompose as described in Pathway A. A secondary pathway for the dimer could involve ring-opening and subsequent fragmentation.

Below are Graphviz diagrams illustrating these proposed decomposition pathways.

Caption: Proposed C-C bond cleavage decomposition pathway for this compound.

Caption: Proposed decomposition pathway via dimerization of this compound.

Data from Analogous Compounds

To provide a quantitative context for the expected thermal behavior of this compound, data from its non-fluorinated analogue, thioacetone, and general data for the pyrolysis of perfluorinated compounds are presented below.

Table 1: Thermal Decomposition of Thioacetone

| Parameter | Value | Conditions | Reference |

| Generation Temperature | 500-650 °C | Pyrolysis of trithioacetone under reduced pressure (5-20 mm Hg) | [1][2] |

| Decomposition Temperature | > 650 °C | - | [2] |

| Major Decomposition Products | Allene, Hydrogen Sulfide | - | [2] |

Table 2: General Products from High-Temperature Pyrolysis of Perfluorinated Compounds

| Compound Class | Temperature Range | Common Products | Reference |

| Perfluorinated Carboxylic Acids | > 1500 K | HF, :CF₂, CO₂, CO, CF₄, C₂F₆, C₂F₄ | [3] |

Proposed Experimental Protocols for Studying Thermal Decomposition

To obtain definitive data on the thermal stability and decomposition of this compound, a systematic experimental approach is required. The following protocols outline methodologies that could be employed.

Generation of Monomeric this compound

Monomeric this compound can be generated in the gas phase for immediate analysis via flash vacuum pyrolysis (FVP) of its dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Protocol:

-

A sample of the this compound dimer is placed in a heated inlet system.

-

The sample is vaporized under high vacuum (~10⁻³ to 10⁻⁶ Torr).

-

The vapor is passed through a quartz tube heated to a temperature sufficient to induce retro-[2+2] cycloaddition to the monomer (temperature to be determined empirically, likely in the range of 300-600 °C).

-

The monomer is then passed directly into the analysis chamber (e.g., mass spectrometer, pyrolysis tube).

Analysis of Thermal Decomposition Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique allows for the thermal decomposition of a sample and subsequent separation and identification of the decomposition products.

Protocol:

-

A small, precise amount of this compound dimer is placed in a pyrolysis probe.

-

The probe is inserted into the pyrolyzer, which is coupled to the GC inlet.

-

The sample is rapidly heated to a series of predetermined temperatures (e.g., in 100 °C increments from 400 °C to 1000 °C) to first generate the monomer and then induce its decomposition.

-

The volatile decomposition products are swept by a carrier gas onto a GC column for separation.

-

The separated components are introduced into a mass spectrometer for identification based on their mass spectra and fragmentation patterns.

-

Data from the NIST library can be used to aid in the identification of known fragments.[4]

The following diagram illustrates a proposed experimental workflow for the study of this compound decomposition.

Caption: Proposed workflow for the experimental study of this compound decomposition.

Conclusion

While direct experimental data on the thermal decomposition of this compound remains scarce, theoretical considerations and analogies to related compounds provide a valuable framework for predicting its behavior. It is anticipated that this compound will decompose at high temperatures, likely initiated by C-C bond cleavage, to yield a variety of smaller fluorinated and sulfur-containing species. The experimental protocols outlined in this guide provide a clear path forward for researchers to obtain the much-needed empirical data to validate these hypotheses. A thorough understanding of the thermal stability and decomposition of this compound will be essential for unlocking its full potential in advanced chemical applications.

References

- 1. Thioacetone - Wikipedia [en.wikipedia.org]

- 2. Sciencemadness Discussion Board - Synthesis of thioacetone? - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Thermal decomposition of perfluorinated carboxylic acids: Kinetic model and theoretical requirements for PFAS incineration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apps.dtic.mil [apps.dtic.mil]

An In-Depth Technical Guide to the Dimerization Equilibrium of Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dimerization equilibrium of hexafluorothioacetone, a critical aspect for its application in synthesis and drug development. This compound (HFTA), a highly reactive thioketone, readily dimerizes to form the more stable 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). Understanding and controlling this equilibrium is paramount for utilizing the monomeric form in various chemical transformations.

The Dimerization Equilibrium

This compound exists in a reversible equilibrium with its cyclic dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane. The monomer is a reactive species, while the dimer serves as a stable, commercially available precursor. The equilibrium can be shifted towards the monomer by heating or through catalysis, typically using fluoride (B91410) ions in aprotic solvents.

This equilibrium is fundamental to the synthetic utility of this compound, as the monomer is a potent dienophile and enophile in cycloaddition reactions. The dimer itself is often used as a convenient source of the monomer in situ.

Caption: Dimerization equilibrium between this compound and its dimer.

Quantitative Data

| Parameter | Value | Conditions (Temperature, Solvent) |

| Equilibrium Constant (Keq) | Data not available | |

| Enthalpy of Dimerization (ΔH) | Data not available | |

| Entropy of Dimerization (ΔS) | Data not available | |

| Gibbs Free Energy of Dimerization (ΔG) | Data not available |

Experimental Protocols for Equilibrium Determination

The quantitative study of the dimerization equilibrium of this compound can be effectively carried out using Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy. This technique allows for the direct observation and quantification of both the monomer and dimer species at different temperatures, enabling the calculation of the equilibrium constant and, subsequently, the thermodynamic parameters.

Variable Temperature NMR (VT-NMR) Spectroscopy

Objective: To determine the equilibrium constant (Keq) at various temperatures and subsequently calculate the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of dimerization.

Methodology:

-

Sample Preparation: A solution of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane of a known concentration is prepared in a suitable deuterated aprotic solvent (e.g., deuterated dimethylformamide or deuterated acetonitrile) in a sealed NMR tube. The choice of solvent is critical as it must be able to dissolve the dimer and facilitate the equilibrium without reacting with the monomer.

-

NMR Data Acquisition:

-

¹⁹F NMR spectroscopy is the preferred method due to the high sensitivity of the fluorine nucleus and the presence of trifluoromethyl groups in both the monomer and dimer.

-

Spectra are recorded over a range of temperatures (e.g., from ambient temperature up to 100 °C or higher, depending on the solvent's boiling point and the desired extent of monomer formation).

-

At each temperature, the system is allowed to reach thermal equilibrium before data acquisition.

-

-

Data Analysis:

-

The signals corresponding to the trifluoromethyl groups of the monomer and dimer are identified in the ¹⁹F NMR spectra. These will have distinct chemical shifts.

-

The relative concentrations of the monomer and dimer are determined by integrating the respective signals.

-

The equilibrium constant (Keq) at each temperature is calculated using the following equation: Keq = [Dimer] / [Monomer]²

-

-

Thermodynamic Parameter Calculation:

-

A van't Hoff plot is constructed by plotting ln(Keq) versus 1/T (where T is the temperature in Kelvin).

-

The enthalpy of dimerization (ΔH) can be determined from the slope of the van't Hoff plot (slope = -ΔH/R, where R is the gas constant).

-

The entropy of dimerization (ΔS) can be determined from the y-intercept of the van't Hoff plot (intercept = ΔS/R).

-

The Gibbs free energy of dimerization (ΔG) at a specific temperature can then be calculated using the equation: ΔG = ΔH - TΔS.

-

Caption: Workflow for determining thermodynamic parameters using VT-NMR.

Signaling Pathways and Logical Relationships

The dimerization of this compound is a physical-organic process rather than a biological signaling pathway. The key relationship is the chemical equilibrium between the monomeric and dimeric forms. The position of this equilibrium is influenced by external factors such as temperature and the presence of a catalyst.

Caption: Factors influencing the this compound dimerization equilibrium.

Conclusion

The reversible dimerization of this compound is a critical characteristic that governs its reactivity and application. While the dimer provides a stable and convenient source, the monomer is the key reactive species in many synthetic transformations. A thorough quantitative understanding of this equilibrium, obtainable through techniques like Variable Temperature NMR spectroscopy, is essential for the rational design and optimization of processes involving this versatile fluorinated building block. The experimental protocols outlined in this guide provide a framework for researchers to determine the thermodynamic parameters of this important equilibrium, thereby enabling more precise control over reactions involving this compound.

Methodological & Application

Application Notes and Protocols: Synthesis of Sulfur-Containing Heterocycles Using Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various sulfur-containing heterocycles utilizing the highly reactive thioketone, hexafluorothioacetone (HFTA). Due to the presence of two electron-withdrawing trifluoromethyl groups, HFTA is an exceptionally reactive dienophile and dipolarophile, making it a versatile building block in heterocyclic chemistry.

Introduction

This compound (HFTA) is a valuable reagent for introducing gem-bis(trifluoromethyl)thiomethylene units into organic molecules. Its high reactivity allows for a range of cycloaddition reactions, providing access to a diverse array of fluorinated sulfur-containing heterocycles.[1][2][3] These structures are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. HFTA is typically generated in situ from its stable dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, either thermally or, more conveniently, under mild conditions using a fluoride (B91410) catalyst.[3][4]

Key Applications

The primary applications of this compound in heterocyclic synthesis are centered around its participation in cycloaddition reactions.

-

[4+2] Cycloaddition (Hetero-Diels-Alder Reaction): This is a prominent method for the synthesis of six-membered sulfur heterocycles, specifically thiopyran derivatives. HFTA reacts readily with a variety of 1,3-dienes.[1][2]

-

[2+2] Cycloaddition: This reaction pathway is employed to construct four-membered thietane (B1214591) rings through the reaction of HFTA with electron-rich alkenes.[1][4]

-

[3+2] Cycloaddition: HFTA can react with 1,3-dipoles, such as diazoalkanes, to yield five-membered sulfur-containing heterocycles like 1,3,4-thiadiazoles.[3]

-

Ene Reaction: In cases where a conjugated diene is not available, HFTA can undergo an ene reaction, leading to the formation of acyclic sulfur-containing compounds.[4]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various sulfur-containing heterocycles using this compound.

Table 1: [4+2] Cycloaddition of HFTA with Various Dienes

| Diene | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Butadiene | 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | None | - | -78 | Quantitative |

| 2,3-Dimethyl-1,3-butadiene | 3,6-Dihydro-4,5-dimethyl-2,2-bis(trifluoromethyl)-2H-thiopyran | CsF | DMF | 35-45 | High |

| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.1]hept-5-ene | CsF | DMF | - | High |

| 1,3-Cyclohexadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.2]oct-5-ene | CsF | DMF | 35-45 | High |

| (1Z,3Z)-Cyclohepta-1,3-diene | Bicyclic Thiopyran Derivative | CsF | DMF | - | High |

Table 2: [2+2] Cycloaddition of HFTA with Alkenes

| Alkene | Product | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| Vinyl Ethers | 4-Alkoxy-2,2-bis(trifluoromethyl)thietane | CsF | - | - | High |

| Vinyl Sulfides | 4-Alkylthio-2,2-bis(trifluoromethyl)thietane | CsF | - | - | High |

| Styrene | 2,2-Bis(trifluoromethyl)-4-phenylthietane | CsF | - | - | High |

| N-Vinylamides | 4-Amino-2,2-bis(trifluoromethyl)thietanes | Thermal | - | - | High |

Experimental Protocols

Protocol 1: General Procedure for the Fluoride-Catalyzed Generation of HFTA and subsequent [4+2] Cycloaddition

This protocol describes the in situ generation of this compound from its dimer and its subsequent reaction with a 1,3-diene.

Materials:

-

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (HFTA dimer)

-

1,3-Diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

Anhydrous Dimethylformamide (DMF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Magnetic stirrer and heating plate

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), add the HFTA dimer (1.0 eq) and the 1,3-diene (1.0-1.2 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

-

Add anhydrous DMF to dissolve the reactants.

-

Add a catalytic amount of cesium fluoride (CsF) (typically 0.1 eq).

-

Stir the reaction mixture at the desired temperature (ranging from room temperature to 45°C, depending on the diene's reactivity) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired thiopyran derivative.

Protocol 2: Synthesis of 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran via [4+2] Cycloaddition with Butadiene

This protocol outlines the reaction of HFTA with butadiene at low temperatures.

Materials:

-

This compound (can be generated in situ or used as a liquefied gas)

-

Butadiene

-

Suitable solvent (e.g., diethyl ether)

-

Low-temperature reaction setup (e.g., Dewar condenser with dry ice/acetone bath)

Procedure:

-

In a reaction vessel cooled to -78°C, condense butadiene into a solution of this compound in a suitable solvent.

-

The reaction is typically instantaneous and proceeds to completion.

-

Allow the reaction mixture to warm to room temperature to evaporate any excess butadiene.

-

The solvent can be removed under reduced pressure to yield the cycloadduct in quantitative yield.[3] Further purification is often not necessary.

Visualizations

Caption: General experimental workflow for the synthesis of sulfur-containing heterocycles.

References

Application Notes and Protocols for Thiopyran Synthesis via [4+2] Cycloaddition of Hexafluorothioacetone with Dienes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of thiopyrans, six-membered sulfur-containing heterocycles, is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The [4+2] cycloaddition, or Diels-Alder reaction, of a diene with a dienophile is a powerful and atom-economical method for the construction of six-membered rings. Hexafluorothioacetone ((CF₃)₂CS), a highly reactive dienophile due to the electron-withdrawing nature of the trifluoromethyl groups, readily undergoes [4+2] cycloaddition with a variety of dienes to afford highly functionalized thiopyran derivatives. These fluorinated thiopyrans are valuable scaffolds for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols for the synthesis of thiopyrans via the [4+2] cycloaddition of in situ generated this compound with various dienes.

Reaction Principle

The core of this synthetic strategy is the thia-Diels-Alder reaction, a type of hetero-Diels-Alder reaction where a thiocarbonyl compound acts as the dienophile. This compound is a potent dienophile due to the strong electron-withdrawing effect of the two trifluoromethyl groups, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This facilitates the reaction with the Highest Occupied Molecular Orbital (HOMO) of a conjugated diene. The reaction is typically concerted, proceeding through a cyclic transition state, leading to the formation of a 3,6-dihydro-2H-thiopyran ring system.

Due to the high reactivity and instability of monomeric this compound, it is typically generated in situ from a stable precursor, such as 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), through thermal or catalyst-induced cycloreversion.

Data Presentation

The following table summarizes the results of the [4+2] cycloaddition of in situ generated this compound with various dienes, providing a comparative overview of reaction conditions and yields.

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene | 4,5-Dimethyl-2,2-bis(trifluoromethyl)-3,6-dihydro-2H-thiopyran | CsF, Diglyme (B29089), RT, 1h | 78 | [1][2] |

| Isoprene | 4-Methyl-2,2-bis(trifluoromethyl)-3,6-dihydro-2H-thiopyran | CsF, Diglyme, RT, 1h | 75 | [2] |

| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.1]hept-5-ene | CsF, Diglyme, RT, 1h | 72 | [1][2] |

| 1,3-Cyclohexadiene | 3,3-Bis(trifluoromethyl)-2-thia-bicyclo[2.2.2]oct-5-ene | CsF, Diglyme, RT, 1h | 65 | [2] |

Experimental Protocols

General Procedure for the in situ Generation of this compound and subsequent [4+2] Cycloaddition

This protocol is a general guideline based on the work of Petrov and coworkers.[1][2] Researchers should optimize conditions for their specific diene and scale.

Materials:

-

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (this compound dimer)

-

Diene (e.g., 2,3-Dimethyl-1,3-butadiene, Isoprene, Cyclopentadiene)

-

Cesium Fluoride (B91410) (CsF), anhydrous

-

Diglyme, anhydrous

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)

-

Magnetic stirrer and stir bar

-

Septa and syringes

Procedure:

-

Reaction Setup: Under an inert atmosphere, add anhydrous cesium fluoride (CsF) (typically 0.1 to 0.5 equivalents relative to the dimer) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

-

Solvent and Reactant Addition: Add anhydrous diglyme to the flask via syringe. To this suspension, add the diene (typically 1.0 to 1.2 equivalents relative to the expected monomeric this compound).

-

In situ Generation and Reaction: While stirring the mixture at room temperature, slowly add a solution of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 equivalent) in anhydrous diglyme to the reaction flask via a syringe pump over a period of 1 hour. The in situ generation of this compound and its subsequent reaction with the diene will occur.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion of the reaction, quench the reaction mixture by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to afford the desired thiopyran derivative.

Safety Precautions:

-

This compound is a reactive and potentially toxic compound. Handle its precursor, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, with care in a well-ventilated fume hood.

-

Use anhydrous solvents and reagents and maintain an inert atmosphere to prevent side reactions.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Mandatory Visualization

Reaction Mechanism

The [4+2] cycloaddition of this compound with a diene proceeds through a concerted, pericyclic transition state. The highly electrophilic nature of the thiocarbonyl carbon in this compound makes it susceptible to nucleophilic attack from the electron-rich diene.

References

Application Notes and Protocols: In Situ Generation of Hexafluorothioacetone from its Dimer for Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexafluorothioacetone (HFTA) is a highly reactive thioketone that serves as a valuable building block in organofluorine chemistry. Due to its gaseous nature and propensity to dimerize, its practical application in synthesis relies on the in situ generation from its stable crystalline dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920). This document provides detailed application notes and experimental protocols for the controlled release of HFTA and its subsequent use in various synthetic transformations, particularly cycloaddition reactions.

Introduction

This compound ((CF₃)₂C=S) is a highly electrophilic thiocarbonyl compound, making it a potent dienophile and enophile in a variety of chemical reactions.[1] However, HFTA is a blue gas at standard conditions and readily dimerizes to the stable, solid 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.[1] For synthetic applications, the dimer is a convenient and safe precursor, allowing for the in situ generation of the reactive monomer under specific reaction conditions. This approach avoids the challenges associated with handling a volatile and reactive gas.

The generation of HFTA from its dimer can be achieved through thermal cracking or by catalysis with a fluoride (B91410) ion source in polar aprotic solvents.[2][3][4] The liberated HFTA can then be trapped by a suitable substrate in the reaction mixture to afford a range of fluorine-containing heterocyclic compounds.

In Situ Generation Methods

The primary methods for the in situ generation of this compound from its dimer involve either thermal cleavage or fluoride-catalyzed dissociation.

Thermal Generation

In the absence of a catalyst, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane can be heated in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to generate HFTA.[3][5] This method is suitable for substrates that are stable at elevated temperatures.

Fluoride-Catalyzed Generation

The dissociation of the HFTA dimer can be facilitated at lower temperatures by the addition of a catalytic amount of a fluoride salt, such as potassium fluoride (KF) or cesium fluoride (CsF).[2][4] The fluoride ion is believed to coordinate to the sulfur atoms, promoting the cleavage of the dithietane ring. This method is advantageous for thermally sensitive substrates.

Synthetic Applications

The in situ generated HFTA is a versatile reagent for the synthesis of various organofluorine compounds.

[2+2] Cycloaddition Reactions

HFTA readily undergoes [2+2] cycloaddition reactions with electron-rich alkenes, such as vinyl ethers and vinyl amides, to produce substituted thietanes.[3][6][7] These reactions often proceed in high yield and with excellent regioselectivity.

Ene Reactions

With substrates possessing allylic protons, such as 1,5-cyclooctadiene, HFTA can participate in ene reactions.[3][5]

Reactions with Heterocycles

The reaction of in situ generated HFTA with N-vinylimidazole has been shown to yield 1-(hexafluoroisopropyl)-3-vinyl-1,3-dihydro-2H-imidazole-2-thione, demonstrating a more complex reaction pathway than a simple cycloaddition.[3][6] Reactions with indoles in the presence of a fluoride catalyst can lead to the formation of indoles substituted with a SCH(CF₃)₂ group at the 3-position.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various compounds using in situ generated HFTA.

| Product Type | Substrate | Generation Method | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Amino-2,2-bis(trifluoromethyl)thietane | Vinylamides | Thermal | None | DMF/DMSO | Elevated | - | 47-86 | [3][6] |

| Thietane | 4-MeO-styrene | Thermal | None | - | Elevated | - | High | [5] |

| Hexafluoroacetone (B58046) | Oxidant (O₂) | Fluoride-catalyzed | KF | DMF | 110 | 14 | 57 | [8] |

| Hexafluoroacetone | - | Fluoride-catalyzed | KF | DMF | 100-135 | - | High | [8] |

Experimental Protocols

Caution: this compound and its precursors are reactive compounds. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: General Procedure for Thermal In Situ Generation and [2+2] Cycloaddition

This protocol describes the reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane with a generic vinyl amide.

Materials:

-

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane

-

Vinyl amide substrate

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq).

-

Add the vinyl amide substrate (1.0-1.2 eq).

-

Add anhydrous DMF or DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or distillation to afford the desired 4-amino-2,2-bis(trifluoromethyl)thietane.

Protocol 2: Fluoride-Catalyzed In Situ Generation and Reaction

This protocol provides a general method for fluoride-catalyzed generation of HFTA.

Materials:

-

2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane

-

Substrate (e.g., indole)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Anhydrous dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add anhydrous KF or CsF (0.1-0.2 eq).

-

Add 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (1.0 eq) and the substrate (1.0 eq).

-

Add anhydrous DMF to achieve a suitable concentration (e.g., 0.1-0.5 M).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

-

Monitor the reaction progress by an appropriate analytical technique.

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: Equilibrium between HFTA dimer and monomer.

Caption: General experimental workflow for synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. The cycloadducts of hexafluoroacetone and -thioacetone with diphenylketene (1976) | Zoltan Zubovics | 6 Citations [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds | Semantic Scholar [semanticscholar.org]

- 7. 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | 791-50-4 | Benchchem [benchchem.com]

- 8. CA1177494A - Liquid phase synthesis of hexafluoroacetone - Google Patents [patents.google.com]

Experimental protocol for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Application Note: Synthesis of 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane (B1606920)

Introduction

2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane, also known as the dimer of hexafluorothioacetone (HFTA), is a valuable reagent in organofluorine chemistry. Its primary application lies in its ability to serve as a stable, crystalline precursor for the in-situ generation of the highly reactive this compound. This thione readily participates in various cycloaddition and substitution reactions, providing a pathway to a diverse range of fluorine-containing heterocyclic compounds.[1][2][3] The electron-withdrawing trifluoromethyl groups significantly enhance the reactivity of the dithietane ring, making it a potent electrophile.[1] This application note provides a detailed experimental protocol for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

Reaction Principle

The synthesis involves the reaction of hexafluoropropene (B89477) with elemental sulfur in a polar aprotic solvent, such as dimethylformamide (DMF), catalyzed by potassium fluoride (B91410).[4] The reaction proceeds under atmospheric pressure and at a modest temperature.[4] While other methods exist, such as high-temperature gas-phase reactions or high-pressure solvent-based systems, the DMF-mediated synthesis is noted for producing a cleaner product under milder conditions.[4]

Experimental Protocol

Materials and Reagents:

-

Hexafluoropropene (HFP)

-

Sublimed sulfur

-

Potassium fluoride (KF), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Hexane (B92381) for extraction and crystallization

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Nitrogen gas (inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Gas inlet tube

-

Dry-ice condenser

-

Heating mantle

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Preparation: A 1-L three-necked flask is equipped with a mechanical stirrer, a thermometer, and a gas inlet tube connected to a source of nitrogen. The flask and 25 g (0.43 mol) of anhydrous potassium fluoride are flame-dried under a nitrogen purge to ensure anhydrous conditions.[5]

-

Reaction Setup: After cooling to room temperature, 100 mL of dry DMF and 6.4 g (0.2 mol) of sublimed sulfur are added to the flask.[5] The mixture is stirred for 15-20 minutes while the temperature is raised to 35-40 °C. The formation of a dark blue-brown color indicates the progress of the reaction.[5]

-

Addition of Hexafluoropropene: Hexafluoropropene gas (32 g, 0.21 mol) is then introduced into the reaction mixture through the gas inlet tube.[5] The temperature of the exothermic reaction will typically rise to 65-70 °C, and the elemental sulfur will completely dissolve.[5]

-

Work-up and Extraction: Once the reaction is complete, the mixture is cooled to room temperature. The reaction mixture is then diluted with 500 mL of water and extracted three times with 100 mL portions of hexane.[5]

-

Purification: The combined organic layers are washed three times with 200 mL of water and dried over anhydrous magnesium sulfate.[5] The solvent is removed under reduced pressure using a rotary evaporator.[5]

-

Crystallization: The crude product is purified by crystallization from hexane to yield 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane as a crystalline solid.[5]

Data Presentation

| Parameter | Value | Reference |

| Yield | 47-86% (of cycloadducts in subsequent reactions) | [5] |

| Purity | >99% by GLPC | [4] |

| Melting Point | 24 °C | [4] |

| Boiling Point | 110 °C | [4] |

| ¹⁹F NMR (CDCl₃) | δ -73.3 (s) | [4] |

| Molecular Formula | C₆F₁₂S₂ | [1] |

| Molecular Mass | 364.18 g/mol | [1] |

Visualizations

Caption: Experimental workflow for the synthesis of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane.

References

- 1. 2,2,4,4-Tetrakis(trifluoromethyl)-1,3-dithietane | 791-50-4 | Benchchem [benchchem.com]

- 2. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Reaction of 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithiethane with N-vinyl compounds [beilstein-journals.org]

Application Notes and Protocols: Hexafluorothioacetone as a Dienophile in Diels-Alder Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexafluorothioacetone (HFTA) is a highly reactive and electron-deficient dienophile, making it a valuable reagent in Diels-Alder reactions for the synthesis of complex sulfur-containing heterocyclic compounds. Its strong electrophilic character, driven by the electron-withdrawing trifluoromethyl groups, leads to rapid and often highly selective [4+2] cycloadditions with a variety of conjugated dienes. These reactions provide efficient access to six-membered rings bearing a gem-bis(trifluoromethyl)thioether moiety, a structural motif of increasing interest in medicinal chemistry and materials science due to its unique electronic and steric properties.

This document provides detailed application notes and experimental protocols for utilizing this compound in Diels-Alder reactions, including quantitative data for various dienes and visualizations of the reaction workflow and mechanism.

Data Presentation: Quantitative Analysis of Diels-Alder Reactions

The following table summarizes the reaction conditions and yields for the Diels-Alder reaction of in situ generated this compound with various dienes. The general procedure involves the reaction of a fluoroolefin (such as hexafluoropropene) with sulfur in the presence of a catalyst (e.g., CsF) and the respective diene.

| Diene | Product | Reaction Conditions | Yield (%) | Reference |

| 2,3-Dimethyl-1,3-butadiene (B165502) | 4,5-Dimethyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |

| Cyclopentadiene | 3,3-Bis(trifluoromethyl)-2-thiabicyclo[2.2.1]hept-5-ene | Mild conditions, CsF catalyst | 30-78 | [1] |

| Cyclohexa-1,3-diene | 3,3-Bis(trifluoromethyl)-2-thiabicyclo[2.2.2]oct-5-ene | Mild conditions, CsF catalyst | 30-78 | [1] |

| Isoprene | 4-Methyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |

| 1,3-Butadiene | 3,6-Dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran | Mild conditions, CsF catalyst | 30-78 | [1] |

Experimental Protocols

General Protocol for the In Situ Generation and Diels-Alder Reaction of this compound

This protocol is a general guideline based on the in situ generation of perfluorinated thioketones for Diels-Alder reactions.[1]

Materials:

-

Fluoroolefin (e.g., Hexafluoropropene)

-

Sulfur powder

-

Cesium fluoride (B91410) (CsF), anhydrous

-

Conjugated diene

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile)

-

Reaction vessel (e.g., sealed tube or high-pressure reactor)

-

Standard glassware for organic synthesis

-

Purification supplies (e.g., silica (B1680970) gel for chromatography, solvents for recrystallization/distillation)

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a suitable reaction vessel with anhydrous cesium fluoride (CsF) and elemental sulfur.

-

Solvent and Diene Addition: Add the anhydrous polar aprotic solvent and the desired conjugated diene to the reaction vessel.

-

Introduction of Fluoroolefin: Cool the reaction mixture to an appropriate temperature (e.g., 0 °C or below) and carefully introduce the fluoroolefin (e.g., hexafluoropropene) into the vessel. The vessel must be properly sealed to contain the gaseous reactant.

-

Reaction: Allow the reaction mixture to warm to room temperature or heat as required. The reaction progress should be monitored by a suitable analytical technique (e.g., GC-MS, TLC, or NMR spectroscopy). Reactions are typically run for several hours to ensure complete conversion.

-

Work-up: Upon completion, cool the reaction mixture and carefully vent any excess pressure. Quench the reaction by the addition of water or a suitable aqueous solution.

-

Extraction: Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography on silica gel, distillation, or recrystallization to afford the desired Diels-Alder adduct.

Example: Reaction with 2,3-Dimethyl-1,3-butadiene

This hypothetical detailed protocol is based on the general procedure and typical Diels-Alder reaction setups.

-

Preparation: A 100 mL high-pressure reactor is dried in an oven and cooled under a stream of dry nitrogen.

-

Charging the Reactor: The reactor is charged with cesium fluoride (0.5 g, 3.3 mmol) and sulfur (0.5 g, 15.6 mmol).

-

Addition of Reactants: Anhydrous THF (40 mL) and 2,3-dimethyl-1,3-butadiene (2.0 mL, 17.7 mmol) are added via syringe. The reactor is sealed.

-

Reaction Initiation: The reactor is cooled to -78 °C in a dry ice/acetone bath. Hexafluoropropene (approx. 5 g, 33.3 mmol) is condensed into the reactor.

-

Reaction Conditions: The reactor is allowed to warm to room temperature and then heated to 50 °C for 12 hours with stirring.

-

Isolation: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is poured into 100 mL of water and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed in vacuo.

-

Purification: The resulting crude oil is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield 4,5-dimethyl-3,6-dihydro-2,2-bis(trifluoromethyl)-2H-thiopyran.

Mandatory Visualizations

Diels-Alder Reaction Workflow

Caption: General experimental workflow for the synthesis of thia-heterocycles.

Mechanism of the Diels-Alder Reaction

Caption: HOMO-LUMO interaction in the Diels-Alder reaction.

References

Application Notes and Protocols: Preparation of Fluorinated Thietanes from Hexafluorothioacetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated thietanes are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms and the four-membered sulfur-containing ring. This document provides detailed protocols for the synthesis of 2,2-bis(trifluoromethyl)thietanes through the formal [2+2] cycloaddition of hexafluorothioacetone (HFTA) with various olefins. As HFTA is a gas, these protocols utilize its stable liquid dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane (B1606920), which generates the monomeric HFTA in situ. The primary reaction discussed is the thermal [2+2] cycloaddition with electron-rich olefins such as N-vinylamides, vinyl ethers, and styrenes in polar aprotic solvents.

Reaction Principle

The synthesis proceeds in two main stages. First, the this compound dimer undergoes thermal or solvent-mediated ring-opening to generate two equivalents of the highly reactive this compound. This intermediate then readily undergoes a [2+2] cycloaddition reaction with an olefin to form the desired fluorinated thietane (B1214591) ring system. Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) facilitate the initial ring opening of the dimer.[1]

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 2,2-bis(trifluoromethyl)-4-substituted-thietanes from 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane and different olefins.

| Olefin Substrate | Product | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Vinylformamide | 4-Formamido-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 47 | [2] |

| N-Vinyl-N-methylacetamide | 4-(N-Methylacetamido)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 72 | 86 | [2] |

| N-Vinylpyrrolidinone | 4-(2-Oxopyrrolidin-1-yl)-2,2-bis(trifluoromethyl)thietane | DMF | 70 | 2 | 78 | [2] |